molecular formula C22H26N2O4 B11034868 N-benzyl-1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide

N-benzyl-1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11034868
M. Wt: 382.5 g/mol
InChI Key: AQQWGVQFRMOIMA-UHFFFAOYSA-N
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Description

N-benzyl-1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a benzyl group, a dimethoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyrrolidine ring. This can be achieved through a series of reactions including amide formation, alkylation, and cyclization. Specific reagents and conditions may vary, but common steps include:

    Amide Formation: Reacting an appropriate amine with a carboxylic acid derivative to form the amide bond.

    Alkylation: Introducing the benzyl and ethyl groups through alkylation reactions using alkyl halides.

    Cyclization: Forming the pyrrolidine ring through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and ethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-benzyl-1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H26N2O4/c1-4-23(14-16-8-6-5-7-9-16)22(26)17-12-21(25)24(15-17)19-11-10-18(27-2)13-20(19)28-3/h5-11,13,17H,4,12,14-15H2,1-3H3

InChI Key

AQQWGVQFRMOIMA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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